SR 144528-d7
Description
Properties
Molecular Formula |
C₂₉H₂₇D₇ClN₃O |
|---|---|
Molecular Weight |
483.1 |
Synonyms |
(1S-endo)-5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-1H-pyrazole-3-carboxamide-d7 |
Origin of Product |
United States |
Molecular and Chemical Profile of Sr 144528 D7
Derivation and Relationship to the Parent Compound SR 144528
SR 144528-d7 is a deuterated form of SR 144528, a well-characterized synthetic compound. vulcanchem.com The parent compound, SR 144528, is a potent and highly selective inverse agonist for the cannabinoid receptor type 2 (CB2). wikipedia.org It exhibits a high binding affinity for the CB2 receptor, with a Ki value of 0.6 nM, while showing significantly lower affinity for the CB1 receptor, with a Ki of 400 nM. wikipedia.orgmedkoo.com This selectivity makes SR 144528 a valuable tool in scientific research for investigating the specific functions of the CB2 receptor. wikipedia.org
Chemically, SR 144528 is described as 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide. nih.govcaymanchem.com Its molecular formula is C29H34ClN3O, and it has a molecular weight of approximately 476.05 g/mol . nih.govrndsystems.com
This compound is structurally identical to SR 144528, with the exception that seven hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic substitution results in a higher molecular weight for this compound (483.10 g/mol ) compared to the parent compound. scbt.com The molecular formula for this compound is C29H27D7ClN3O. scbt.com This targeted modification is crucial for its use in specific research applications, particularly those involving mass spectrometry. nih.gov
Table 1: Comparison of SR 144528 and this compound
| Property | SR 144528 | This compound |
|---|---|---|
| Molecular Formula | C29H34ClN3O nih.govcaymanchem.comrndsystems.com | C29H27D7ClN3O scbt.com |
| Molecular Weight | ~476.05 g/mol rndsystems.com | 483.10 g/mol scbt.com |
| Nature | Parent Compound | Deuterated Analogue vulcanchem.com |
| Receptor Selectivity | Potent and selective CB2 inverse agonist wikipedia.org | Presumed to have similar selectivity to the parent compound |
Deuteration Strategy and Positional Specificity
The designation "d7" in this compound indicates that seven deuterium atoms have been incorporated into the molecule. While the exact positions of these seven deuterium atoms are not explicitly detailed in the provided search results, the deuteration is a deliberate and specific process. For instance, a related deuterated analogue, SR 144528-d3, is specifically labeled on the methyl group of the 4-methylbenzyl moiety (4-(methyl-d3)benzyl). caymanchem.com This suggests that the synthesis of these deuterated compounds involves introducing deuterium at specific, pre-determined locations within the molecular structure.
The primary purpose of creating a deuterated analogue like this compound is to use it as an internal standard in quantitative analyses, such as those performed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govcaymanchem.comcaymanchem.com In these techniques, the deuterated standard is added in a known amount to a sample. Because it is chemically almost identical to the non-deuterated (endogenous) compound, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it can be distinguished from the non-deuterated compound by the mass spectrometer. This allows for precise and accurate quantification of the target analyte by correcting for any loss of substance during the analytical procedure. nih.gov
Considerations in the Synthesis of Deuterated Analogues for Research
The synthesis of deuterated analogues like this compound is a multi-step process that requires careful planning and execution. The synthesis of the parent compound, SR 144528, itself involves several steps, as evidenced by the synthesis of its analogues. csic.es For example, the synthesis of a pyrrole (B145914) analogue of SR144528 started from a commercial ketone, which was converted to an oxime, followed by a Michael addition, thermal cyclization, N-alkylation, saponification, and finally reaction with an appropriate amine. csic.es
To create a deuterated version, a synthetic route must be designed that incorporates deuterium atoms at specific positions. This often involves using deuterated starting materials or reagents at a specific step in the synthesis. For example, the synthesis of other deuterated cannabinoid receptor ligands has involved using reagents like lithium aluminum deuteride (B1239839) (LiAlD4) for reduction or starting with deuterated precursors like 1,4-dibromobutane-d8. nih.gov The choice of deuteration strategy depends on the desired position of the deuterium atoms and the stability of the C-D bond under various reaction conditions.
The purity of the final deuterated product is a critical consideration. For its use as an internal standard, it is essential to know the isotopic purity, which is the percentage of molecules that contain the desired number of deuterium atoms. For example, SR 144528-d3 is specified to have a purity of ≥99% for deuterated forms d1-d3. caymanchem.com This ensures the accuracy of the quantitative methods in which it is employed. The increased use of mass spectrometry in fields like cannabis testing necessitates high-quality deuterated standards for accurate potency and safety testing. isotope.comnih.gov
Pharmacological Characterization of Sr 144528: a Foundation for Sr 144528 D7 Applications
Cannabinoid Receptor Binding Affinity and Selectivity Profile
The defining characteristic of SR 144528 is its specific interaction with the cannabinoid receptor type 2 (CB2), coupled with a markedly lower affinity for the cannabinoid receptor type 1 (CB1). This profile establishes it as a highly selective tool for investigating the CB2 receptor system.
SR 144528 demonstrates a potent, subnanomolar binding affinity for the CB2 receptor. researchgate.netnih.gov Radioligand binding assays have consistently shown that SR 144528 binds with high affinity to both rat spleen and cloned human CB2 receptors. researchgate.netapexbt.com Initial characterization studies reported an inhibitor constant (Kᵢ) of approximately 0.6 nM for these receptors. researchgate.netnih.govtocris.commedchemexpress.comnih.gov Another preclinical assessment confirmed a high affinity with a Kᵢ value of 2.34 ± 0.61 nM at the CB2 receptor. trialanderror.org This high affinity underscores its potency as a CB2 receptor ligand.
A key feature of SR 144528 is its pronounced selectivity for the CB2 receptor over the CB1 receptor. researchgate.netnih.gov The binding affinity for CB1 receptors is significantly lower, with a reported Kᵢ value of approximately 400 nM for both rat brain and cloned human CB1 receptors. researchgate.netnih.govdruglibrary.net This translates to a selectivity ratio of over 700-fold for CB2 versus CB1 receptors, a finding that has been repeatedly highlighted in the literature. researchgate.netnih.govapexbt.comtocris.comdruglibrary.net While one study noted a lower CB1/CB2 selectivity ratio of 36.2, the consensus from multiple studies confirms its high selectivity. trialanderror.org Research also indicates that SR144528 is even more selective for the mouse CB2 receptor over the mouse CB1 receptor compared to the human orthologs. nih.gov
Table 1: Cannabinoid Receptor Binding Affinities and Selectivity of SR 144528
| Receptor | Tissue/Cell Source | Kᵢ (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) |
|---|---|---|---|
| CB2 | Rat Spleen / Cloned Human | 0.6 researchgate.netnih.govdruglibrary.net | >700-fold researchgate.netnih.govdruglibrary.net |
| CB1 | Rat Brain / Cloned Human | 400 - 437 researchgate.netnih.govdruglibrary.net | |
| CB2 | Human (Transfected Cells) | 2.34 trialanderror.org | 36.2-fold trialanderror.org |
| CB1 | Human (Transfected Cells) | 84.7 trialanderror.org |
To ensure its specificity for the CB2 receptor, SR 144528 has been evaluated against a wide array of other molecular targets. Early, comprehensive screening demonstrated that the compound has no significant affinity for more than 70 other receptors, ion channels, or enzymes, with IC₅₀ values greater than 10 µM. researchgate.netnih.govapexbt.comdruglibrary.net More recent profiling has identified very few off-target interactions; for instance, in one panel, SR144528 had only two off-targets. nih.govuniversiteitleiden.nl However, it is important to note that at micromolar concentrations, which are over a thousand times its Kᵢ for the CB2 receptor, potential off-target immunomodulatory effects have been suggested. nih.gov One specific off-target activity identified is the inhibition of microsomal acyl-coenzymeA:cholesterol acyltransferase (ACAT) with an IC₅₀ value of 3.6 ± 1.1 μM. medchemexpress.com
Functional Characterization as a CB2 Receptor Ligand
Beyond its binding profile, the functional activity of SR 144528 at the CB2 receptor has been thoroughly investigated. These studies have established it not only as a blocker of agonist-induced activity but also as a ligand capable of modulating the receptor's basal signaling, classifying it as an inverse agonist.
SR 144528 is widely recognized as a CB2 receptor inverse agonist. apexbt.comtocris.comnih.govnih.gov This means it can inhibit the constitutive, agonist-independent activity of the CB2 receptor, which is a characteristic of some G protein-coupled receptors. nih.govresearchgate.net In cellular systems expressing the CB2 receptor, SR 144528 has been shown to decrease the receptor's basal signaling activity, an effect similar to that produced by pertussis toxin, which uncouples the receptor from its Gi/o proteins. nih.govresearchgate.net For example, SR144528 can induce a reverse action compared to agonists, leading to the stimulation of adenylyl cyclase V and inhibition of adenylyl cyclase II in transfected cells. nih.gov Furthermore, SR 144528 on its own can stimulate forskolin-sensitive adenylyl cyclase activity in cells expressing CB2 receptors, with an EC₅₀ of 26 ± 6 nM. medchemexpress.com This capacity to modulate the receptor's basal state is a hallmark of inverse agonism. nih.govresearchgate.net
In addition to its inverse agonist properties, SR 144528 functions as a potent antagonist, effectively blocking the cellular responses initiated by CB2 receptor agonists. researchgate.netnih.gov It has been shown to antagonize the effects of the potent synthetic cannabinoid agonist CP 55,940 in various functional assays. apexbt.com Specifically, SR 144528 blocks the CP 55,940-induced inhibition of forskolin-stimulated adenylyl cyclase activity in cell lines expressing the human CB2 receptor. researchgate.netnih.govapexbt.com It also selectively blocks the activation of the mitogen-activated protein kinase (MAPK) pathway that is stimulated by CB2 agonists. researchgate.netnih.govapexbt.com Moreover, SR 144528 has been demonstrated to antagonize the effects of CP 55,940 on the activation of human B-cells. researchgate.netnih.gov
Table 2: Functional Antagonism of SR 144528 on CP 55,940-Mediated Effects
| Signaling Pathway / Cellular Response | Cell System | Inhibitory/Antagonist Concentration |
|---|---|---|
| Adenylyl Cyclase Inhibition | CHO cells expressing hCB2 | EC₅₀ = 10.0 nM researchgate.netnih.govdruglibrary.net |
| MAPK Activation | CHO cells expressing hCB2 | IC₅₀ = 39 nM researchgate.netnih.gov |
| B-Cell Activation | Human Tonsillar B-cells | IC₅₀ = 20 nM researchgate.netnih.gov |
SR 144528-d7 is the deuterated form of SR 144528, a well-researched chemical compound. vulcanchem.com The pharmacological profile of SR 144528 provides the essential groundwork for the applications of its deuterated counterpart, this compound, which is often used as an internal standard for quantification in mass spectrometry-based analyses. caymanchem.com
Selectivity Over CB1 Receptors
2
SR 144528 is recognized as a potent and highly selective inverse agonist for the cannabinoid receptor type 2 (CB2). wikipedia.org It exhibits a high affinity for the CB2 receptor, with a Ki value of 0.6 nM, and shows over 700-fold selectivity for CB2 over the cannabinoid receptor type 1 (CB1). rndsystems.com This selectivity allows for the specific investigation of CB2 receptor functions. wikipedia.org The compound's interaction with the CB2 receptor has been shown to modulate several key intracellular signaling pathways.
1 Adenylyl Cyclase Activity Modulation
SR 144528 has been demonstrated to act as an antagonist to the effects of cannabinoid receptor agonists on adenylyl cyclase activity. nih.gov In Chinese Hamster Ovary (CHO) cells expressing human CB2 receptors, the agonist CP 55,940 inhibits forskolin-stimulated adenylyl cyclase activity. nih.govresearchgate.net SR 144528 effectively reverses this inhibition. nih.govcaymanchem.com
Interestingly, in some experimental settings, SR 144528 alone can stimulate forskolin-sensitive adenylyl cyclase activity in cells expressing CB2 receptors, a characteristic of its inverse agonist properties. researchgate.net This suggests that the CB2 receptor has a degree of constitutive activity (basal signaling in the absence of an agonist), which is inhibited by SR 144528. researchgate.net The modulation of adenylyl cyclase by SR 144528 is dependent on G-proteins, as the effects can be blocked by pertussis toxin, which inactivates G-proteins of the Gi/o family. researchgate.net
Table 1: Effect of SR 144528 on Adenylyl Cyclase Activity
| Cell Type | Condition | Agonist | Effect of SR 144528 | Reference |
| CHO cells expressing human CB2 receptors | Forskolin-stimulated | CP 55,940 | Reverses agonist-induced inhibition of adenylyl cyclase. | nih.govresearchgate.net |
| CHO cells expressing human CB2 receptors | Forskolin-stimulated | None | Can stimulate adenylyl cyclase activity (inverse agonism). | researchgate.net |
| CHO cells expressing human CB1 receptors | Forskolin-stimulated | CP 55,940 | No significant effect at concentrations active at CB2. | nih.gov |
2 Mitogen-Activated Protein Kinase (MAPK) Signaling
The activation of the CB2 receptor is known to stimulate the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govfrontiersin.org SR 144528 has been shown to block the MAPK activity induced by cannabinoid agonists like CP 55,940 in cells expressing human CB2 receptors. nih.govnih.govresearchgate.net This antagonistic effect is selective for the CB2 receptor, as significantly higher concentrations of SR 144528 are required to see any effect in cells expressing the CB1 receptor. nih.govresearchgate.net
As an inverse agonist, SR 144528 can also inhibit the constitutive (agonist-independent) activity of the CB2 receptor, which in turn affects the basal level of MAPK signaling. nih.gov Research has indicated that by blocking this autoactivated state of the receptor, SR 144528 can lead to an upregulation of CB2 receptors at the cell surface and enhance the sensitivity to subsequent agonist stimulation of MAPK. nih.gov
Table 2: Modulation of MAPK Signaling by SR 144528
| Cell Line | Agonist | Effect of SR 144528 | IC50 | Reference |
| CHO cells expressing human CB2 | CP 55,940 | Blocks agonist-induced MAPK activation | 39 nM | nih.govresearchgate.net |
| CHO cells expressing human CB1 | CP 55,940 | Minimal effect at concentrations that block CB2 | > 1 µM | nih.govresearchgate.net |
3 G-Protein Coupled Receptor (GPCR) Mechanisms
The CB2 receptor, the primary target of SR 144528, is a class A G-protein coupled receptor (GPCR). frontiersin.orgresearchgate.net Its activation or inhibition directly impacts intracellular signaling pathways through the modulation of G-protein activity. The CB2 receptor primarily couples to Gi/o proteins. frontiersin.org This coupling leads to the inhibition of adenylyl cyclase and the activation of MAPK pathways upon agonist binding. frontiersin.org
SR 144528's function as an inverse agonist means it can reduce the basal level of G-protein activation that occurs with constitutively active CB2 receptors. researchgate.netnih.govnih.gov This was demonstrated in studies where SR 144528 mimicked the effects of pertussis toxin, which uncouples Gi/o proteins from the receptor. researchgate.net The interaction of SR 144528 with the CB2 receptor can also influence receptor phosphorylation, a key mechanism in GPCR regulation. It has been shown to induce dephosphorylation of the CB2 receptor, which can paradoxically resensitize the receptor to agonists. nih.gov
Table 3: GPCR-Related Mechanisms of SR 144528
| Receptor | G-Protein Coupling | Effect of SR 144528 | Mechanism | Reference |
| CB2 | Gi/o | Acts as an inverse agonist | Reduces constitutive receptor activity | researchgate.netnih.govnih.gov |
| CB2 | - | Induces receptor dephosphorylation | Can resensitize the receptor to agonists | nih.gov |
Methodological Applications of Sr 144528 D7 in Quantitative Preclinical Research
Utilization as an Internal Standard in Mass Spectrometry-Based Assays
The primary application of SR 144528-d7 in preclinical research is as an internal standard for the quantitative analysis of SR 144528 using mass spectrometry. bioscience.co.ukcaymanchem.com This technique is fundamental for accurately determining the concentration of the parent compound in complex biological matrices.
Isotope Dilution Mass Spectrometry for Quantification
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard, such as this compound, to a sample before processing and analysis. nist.govusda.gov This "isotope dilution" allows for the highly accurate quantification of the endogenous (unlabeled) analyte, in this case, SR 144528.
The principle behind IDMS is that the labeled and unlabeled compounds behave identically during extraction, purification, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, a precise concentration of the analyte in the original sample can be calculated. This method is considered a definitive measurement method as it is traceable to the International System of Units. nist.gov
In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, specific ion transitions for both SR 144528 and this compound are monitored. For instance, research has utilized ion transitions of 476.2 → 105.0 for SR 144528 and 483.2 → 112.1 for this compound. biorxiv.org This high specificity, combined with the corrective nature of the internal standard, ensures reliable and reproducible quantification.
Analytical Standard Curve Development
To perform quantitative analysis, an analytical standard curve is essential. vulcanchem.com this compound is instrumental in the development of these curves for SR 144528 quantification. A series of calibration standards are prepared containing known concentrations of SR 144528, each spiked with a constant, known concentration of this compound.
When these standards are analyzed by LC-MS/MS, a calibration curve is generated by plotting the ratio of the peak area of SR 144528 to the peak area of this compound against the concentration of SR 144528. This curve establishes a linear relationship between the concentration ratio and the peak area ratio. biorxiv.org The concentration of SR 144528 in unknown biological samples, also spiked with the same amount of this compound, can then be accurately determined by interpolating their measured peak area ratios onto this standard curve. Research has demonstrated the generation of linear standard curves for SR 144528 quantification using this method, often applying weighting factors to improve accuracy across the concentration range. biorxiv.org
Pharmacokinetic Investigations of SR 144528
Pharmacokinetics, the study of how an organism affects a drug, is a critical component of preclinical research. This compound is a key tool in these investigations, enabling the precise measurement of SR 144528 concentrations in various biological samples over time. vulcanchem.com
Assessment of Tissue Distribution in Preclinical Models
Understanding the distribution of a drug within the body is fundamental to assessing its potential efficacy and mechanism of action. Isotope-dilution mass spectrometric analysis using this compound as an internal standard has been employed to quantify and compare the concentration of SR 144528 in different tissues, such as blood and brain. biorxiv.org
For example, studies in mice have utilized this methodology to investigate the central nervous system (CNS) penetration of SR 144528. biorxiv.orgjci.orgnih.gov By measuring SR 144528 concentrations in both serum and brain tissue, researchers have been able to demonstrate that the compound is peripherally restricted, with minimal accumulation in the brain. biorxiv.orgjci.orgnih.gov This is a critical finding for interpreting the pharmacological effects of SR 144528 and for guiding its potential therapeutic applications. jci.orgnih.gov
Below is a table summarizing representative findings from a study assessing the tissue distribution of SR 144528 in a preclinical model.
| Tissue | Mean Concentration (pg/µl or pg/mg) | Brain/Serum Ratio |
| Serum | 150-250 pg/µl | 0.02-0.03 |
| Brain | 5-10 pg/mg |
This table presents illustrative data based on findings from preclinical studies. biorxiv.org
Evaluation of Metabolic Stability and Elimination Profiles
The metabolic stability of a drug candidate significantly influences its pharmacokinetic profile and duration of action. The use of deuterated standards like this compound is crucial for accurately assessing the metabolism and elimination of SR 144528. researchgate.netnih.gov By providing a stable reference, this compound allows for the precise measurement of the parent compound's disappearance over time in in vitro and in vivo metabolic studies.
In vitro metabolic stability assays, often conducted using liver microsomes or other subcellular fractions, can determine the rate at which SR 144528 is metabolized. The inclusion of this compound as an internal standard corrects for any analytical variability, leading to a more accurate determination of the compound's intrinsic clearance.
In vivo, pharmacokinetic studies track the concentration of SR 144528 in plasma or other biological fluids over time after administration. The highly accurate concentration data obtained using this compound enables the calculation of key pharmacokinetic parameters such as half-life, clearance, and volume of distribution. These parameters are essential for understanding how the drug is processed and eliminated by the body.
Enhancing Precision in Pharmacological Experimentation
The use of this compound as an internal standard significantly enhances the precision and reliability of pharmacological experiments investigating the effects of SR 144528. By ensuring accurate quantification of the compound in biological samples, researchers can establish a more definitive relationship between drug concentration and pharmacological effect.
For instance, in studies evaluating the in vivo efficacy of SR 144528, the ability to accurately measure drug concentrations in the target tissue allows for a more precise correlation between target engagement and the observed biological response. This is particularly important for understanding dose-response relationships and for optimizing dosing regimens in further preclinical development.
Preclinical Research Applications of Sr 144528 in Biological Systems
Elucidation of CB2R Function in Immunological Processes
The cannabinoid receptor 2 (CB2R) is predominantly expressed in immune cells, suggesting a significant role for the endocannabinoid system in immunomodulation. mdpi.comd-nb.info SR144528 has been instrumental in clarifying the specific functions of CB2R in various immunological processes.
Modulation of Immune Cell Activation
SR144528 has been utilized in preclinical studies to investigate the role of CB2R in the activation of various immune cells. Research has shown that SR144528 can block the effects of cannabinoid agonists on immune cell functions.
For instance, in human tonsillar B-cells, the cannabinoid receptor agonist CP 55,940 was found to enhance proliferation mediated by CD40. This enhancement was effectively blocked by SR144528, but not by the CB1 receptor antagonist SR 141716, indicating a CB2R-mediated effect. ashpublications.org Similarly, in peripheral blood mononuclear cells (PBMCs), the inhibitory effects of the non-selective cannabinoid agonist WIN55212-2 and the selective CB2 agonist JWH 015 on IL-2 release were antagonized by SR144528. herts.ac.uk
The compound has also been shown to antagonize the effects of agonists on other immune cells. In a study on human monocytes, the CB2-selective agonist JWH-015 was found to modulate chemotaxis, and this action was reversed by SR144528. physiology.org Furthermore, in human peripheral T-lymphocytes, the endocannabinoid anandamide (B1667382) suppresses the release of pro-inflammatory cytokines, an effect that can be mimicked by the CB2 agonist JWH-015 and blocked by SR144528. frontiersin.org
The table below summarizes key findings on the modulation of immune cell activation by SR144528 in preclinical research.
| Cell Type | Agonist | Observed Effect of Agonist | Effect of SR144528 | Reference |
| Human Tonsillar B-cells | CP 55,940 | Enhanced CD40-mediated proliferation | Blocked agonist effect | ashpublications.org |
| Peripheral Blood Mononuclear Cells (PBMCs) | WIN55212-2, JWH 015 | Inhibited IL-2 release | Antagonized agonist effect | herts.ac.uk |
| Human Monocytes | JWH-015 | Modulated chemotaxis | Reversed agonist effect | physiology.org |
| Human Peripheral T-lymphocytes | Anandamide, JWH-015 | Suppressed pro-inflammatory cytokine release | Blocked agonist effect | frontiersin.org |
Role in Inflammatory Responses
SR144528 has been crucial in defining the role of CB2R in inflammatory responses. In various preclinical models, blocking CB2R with SR144528 has been shown to modulate inflammatory processes, although the effects can be complex.
In a mouse model of contact dermatitis induced by oxazolone, treatment with SR144528 reduced the number of infiltrating eosinophils and suppressed ear swelling. mdpi.comaai.org This suggests a pro-inflammatory role for CB2R in this specific context. Similarly, in a model of acute inflammation in the mouse ear induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), SR144528 blocked ear swelling and reduced the production of leukotriene B(4) and neutrophil infiltration. nih.gov
Conversely, other studies suggest an anti-inflammatory role for CB2R. For example, in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), the CB2 agonist JT11 reduced the release of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8. This effect was partially inhibited by SR144528. mdpi.com In another study, the anti-inflammatory effects of the CB2 agonist lenabasum on T cells were blocked by pretreatment with SR144528. nih.gov
The table below presents a summary of the effects of SR144528 in different models of inflammation.
| Inflammatory Model | Key Findings | Implied Role of CB2R | Reference |
| Oxazolone-induced contact dermatitis (mouse) | SR144528 reduced eosinophil infiltration and ear swelling. | Pro-inflammatory | mdpi.comaai.org |
| TPA-induced acute inflammation (mouse ear) | SR144528 blocked ear swelling and reduced inflammatory mediators. | Pro-inflammatory | nih.gov |
| LPS-stimulated human PBMCs | SR144528 partially inhibited the reduction of pro-inflammatory cytokines by a CB2 agonist. | Anti-inflammatory | mdpi.com |
| Experimental Autoimmune Encephalomyelitis (EAE) | The anti-inflammatory effects of lenabasum were blocked by SR144528. | Anti-inflammatory | nih.gov |
Investigations in Neuroinflammation and Neurological Disorders
Neuroinflammation is a key feature of many neurological and neurodegenerative diseases. mdpi.comexplorationpub.com The endocannabinoid system, including CB2R, has emerged as a potential modulator of these processes. mdpi.comnih.gov
Central Nervous System Receptor Activity Considerations
The expression and activity of CB2R in the central nervous system (CNS) have been a subject of debate. While historically considered a peripheral receptor, evidence suggests its presence and upregulation in the brain, particularly under inflammatory conditions. mdpi.comexplorationpub.comfrontiersin.org However, some studies using radioligand binding and RT-PCR have reported undetectable or very low levels of CB2R in the healthy brain. iowamedicalmarijuana.orgpnas.org
SR144528 has been used to probe the functional presence of CB2R in the CNS. Some studies indicate that SR144528 has limited penetration into the brain. frontiersin.orgbiorxiv.org This property makes it a useful tool to distinguish between peripheral and central effects of CB2R modulation. For example, in a mouse model of graft-versus-host disease, a peripherally restricted CB2R antagonist like SR144528 had no significant effect on mitigating neuroinflammation, whereas a brain-penetrant antagonist did. nih.gov
In contrast, other studies suggest that SR144528 can influence CNS processes. For instance, in a model of lipopolysaccharide (LPS)-induced neuroinflammation, both the CB1 receptor inverse agonist rimonabant (B1662492) and SR144528 were found to significantly reduce the production of IL-1β in the brain. mdpi.comexplorationpub.comexplorationpub.com
Study of Microglial Cell Function
Microglia, the resident immune cells of the CNS, play a crucial role in neuroinflammation. frontiersin.org CB2 receptors are expressed on microglial cells and their activation is thought to modulate microglial function. frontiersin.orgnih.gov
SR144528 has been employed to investigate the role of CB2R in microglial activation. In cultured BV-2 microglia, the enhanced release of the anti-inflammatory cytokine IL-10 by a CB2 receptor-selective agonist was blocked by SR144528. frontiersin.org Similarly, in SIM-A9 microglial cells, the reduction in the release of nitric oxide and TNF by CB2 agonists was reversed by the addition of SR144528. acs.org
However, the effects of SR144528 on microglia can be complex and concentration-dependent. One study found that at low nanomolar concentrations, SR144528 had little to no effect on LPS/IFN-γ-induced microglial activation, while at a much higher micromolar concentration, it suppressed activation in a CB2-independent manner. nih.gov
The table below summarizes the effects of SR144528 on microglial cell function in vitro.
| Cell Line | Stimulus | Agonist | Agonist Effect | Effect of SR144528 | Reference |
| BV-2 microglia | LPS and IFNγ | JWH-133 | Enhanced IL-10 release | Blocked agonist effect | frontiersin.org |
| SIM-A9 microglia | LPS and IFNγ | HU-308, HU-433 | Reduced NO and TNF release | Reversed agonist effect | acs.org |
| Primary microglia | LPS/IFN-γ | - | - | No effect at nM concentrations; suppressed activation at µM (CB2-independent) | nih.gov |
Models of Graft-Versus-Host Disease
Graft-versus-host disease (GVHD) is a serious complication of allogeneic hematopoietic stem cell transplantation that can involve neuroinflammation. biorxiv.orgjci.org The role of CB2R in the pathophysiology of neuroinflammation in GVHD has been investigated using murine models.
In a murine model of GVHD, it was demonstrated that CB2R signaling plays a critical role in neuroinflammation. nih.gov Studies have used SR144528 to differentiate between the peripheral and central roles of CB2R in this context. Due to its limited ability to cross the blood-brain barrier, SR144528 is considered a peripherally restricted antagonist. biorxiv.orgnih.gov
One study found that administration of SR144528 had no significant effect on mitigating neuroinflammation or preventing neuronal cell death in GVHD mice. biorxiv.orgnih.gov In contrast, a brain-penetrant CB2R inverse agonist/antagonist was effective in reducing neuroinflammation. nih.govjci.org This suggests that CB2R expression on microglial cells within the CNS is a key driver of neuroinflammation in this model.
Neuroprotection Research Models
Further research in models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA) has also highlighted the role of the CB2 receptor. The cannabidiol (B1668261) quinone derivative VCE-004.8 showed cytoprotective effects in cultured SH-SY5Y cells exposed to 6-OHDA. nih.gov This protective effect was reversed by the co-administration of SR 144528, indicating that the neuroprotective action of VCE-004.8 is mediated through the CB2 receptor. nih.gov However, another study noted that while the protective effects of R(+)-WIN 55212-2 against hypoxia and glucose deprivation in neuronal cultures were observed, they were not sensitive to the CB2 antagonist SR 144528, suggesting non-receptor-mediated mechanisms in that specific context. jneurosci.org
| Model System | Agonist/Compound | Key Findings | Role of SR 144528 |
| Newborn rat brain slices (Hypoxic-ischemic damage) | WIN-55212-2, JW133 | Reduced cellular damage, LDH efflux, glutamate (B1630785) and TNF-alpha release, and iNOS expression. | Inhibited the neuroprotective effects of WIN-55212-2 and JW133. |
| SH-SY5Y cells (Parkinson's model with 6-OHDA) | VCE-004.8 | Exhibited significant cytoprotective effects. | Reversed the cytoprotective effect of VCE-004.8. |
| Neuronal cultures (Hypoxia and glucose deprivation) | R(+)-WIN 55212-2 | Provided neuroprotection. | Did not block the neuroprotective effect, suggesting a non-CB2-mediated pathway. |
Exploration in Other Physiological and Pathophysiological Contexts
SR 144528 has been crucial in defining the role of the CB2 receptor in pain modulation. In a rat model of fear-conditioned analgesia, the enhancement of this analgesic effect by the endocannabinoid catabolism inhibitor URB597 was attenuated by SR 144528. universityofgalway.ie This finding suggests that the CB2 receptor is involved in endocannabinoid-mediated pain relief. universityofgalway.ie
In a model of traumatic trigeminal neuropathic pain in mice, the analgesic effects of the CB2 agonist HU-308 on cold hypersensitivity were significantly blocked by pretreatment with SR 144528. mdpi.comnih.gov This confirms that the pain-relieving effects of HU-308 are mediated through the activation of CB2 receptors. mdpi.comnih.gov Similarly, the analgesic efficacy of HU-308 in formalin-induced peripheral pain was also diminished by SR 144528 pretreatment. mdpi.com Another study investigating a combined preparation of viper venom and essential oil for inflammatory pain found that the analgesic mechanism was significantly attributed to cannabinoid receptors, as evidenced by the effects of SR 144528. patsnap.com
| Pain Model | Treatment/Compound | Effect on Pain | Impact of SR 144528 |
| Fear-Conditioned Analgesia (Rat) | URB597 (enhances endocannabinoids) | Enhanced analgesia | Attenuated the enhancement of analgesia |
| Traumatic Trigeminal Neuropathic Pain (Mouse) | HU-308 (CB2 agonist) | Ameliorated cold hypersensitivity | Blocked the anti-nociceptive effect |
| Formalin-Induced Peripheral Pain | HU-308 (CB2 agonist) | Analgesic effect | Attenuated the analgesic efficacy |
| Inflammatory Pain (Mouse) | Viper venom and essential oil | Reduced inflammatory pain | Indicated ~73% involvement of cannabinoid receptors in the analgesic mechanism |
The involvement of the CB2 receptor in pulmonary inflammation has been investigated using SR 144528. In a mouse model of acute lung injury induced by Pseudomonas aeruginosa, the protective effects of the CB2 receptor agonist JWH133, which included reduced bacterial burden, immune cell infiltration, and inflammatory cytokines, were abrogated by SR 144528. nih.gov This demonstrates the specificity of the CB2 receptor's role in mitigating lung inflammation in this context. nih.gov
In a study on eosinophilic asthma, SR 144528 treatment was found to alleviate airway hyperresponsiveness and the recruitment of eosinophils to the lungs. nih.gov Furthermore, in a model of allergic asthma, the inhibition of fatty acid amide hydrolase (FAAH) with URB597 led to reduced pro-inflammatory cytokine production and immune cell infiltration, highlighting the role of the endocannabinoid system in pulmonary inflammation. mdpi.com
| Study Focus | Model | Key Findings | Role of SR 144528 |
| Pseudomonas aeruginosa-induced Acute Lung Injury | Mouse | CB2R activation by JWH133 reduced lung injury, bacterial load, and inflammation. | Abrogated the protective effects of JWH133. |
| Eosinophilic Asthma | Mouse | Oleoylethanolamide (OEA) increased CB2 expression and eosinophil recruitment. | Alleviated airway hyperresponsiveness and eosinophil recruitment. |
Preclinical studies have indicated the potential of cannabinoids in cancer therapy, with many effects mediated through CB1 and CB2 receptors. nih.govoncotarget.com In the context of neuroblastoma, among other cancer types like lung carcinoma, gliomas, and prostate carcinoma, synthetic cannabinoid agonists have demonstrated anti-cancer effects in vitro. nih.govoncotarget.com
In prostate cancer cell lines (PC-3), the cell-death-inducing effects of the cannabinoid agonists R(+)-Methanandamide and JWH-015 were rescued by treatment with SR 144528. nih.govoncotarget.com This suggests that the anti-cancer activity of these agonists in this model is dependent on the CB2 receptor. nih.govoncotarget.com The development of selective CB2 receptor agonists is considered a promising avenue for cancer treatment, potentially avoiding the psychotropic side effects associated with CB1 receptor activation. acs.org
| Cancer Model | Cannabinoid Agonist | Effect | Role of SR 144528 |
| Prostate Cancer Cells (PC-3) | R(+)-Methanandamide, JWH-015 | Induced cell death | Rescued the cells from the agonist-induced effects |
| Various Cancer Models (in vitro) | Synthetic cannabinoid agonists | Anti-cancer effects | Used to confirm CB2-receptor dependency of agonist effects |
Structure Activity Relationships and Molecular Modeling of Cb2r Ligands with Sr 144528 As a Reference
Key Structural Features Influencing CB2R Affinity and Selectivity
SR 144528 is a diarylpyrazole derivative characterized by a high affinity for the human CB2R (Kᵢ = 0.6 nM) and over 700-fold selectivity against the CB1R (Kᵢ = 400 nM). researchgate.netresearchgate.net Its structure-activity relationship (SAR) reveals that several features are critical for this potent and selective binding. nih.gov The molecule's architecture, comprising a central pyrazole (B372694) ring, two aromatic moieties, an amide linker, and a bulky bicyclo[2.2.1]heptan-2-yl (fenchyl) group, facilitates a combination of hydrogen bonds, and aromatic and hydrophobic interactions within the CB2R binding pocket. acs.orgcsic.es
Molecular modeling and site-directed mutagenesis studies have identified key interaction points. nih.gov The amide functional group in SR 144528 is considered critical for its affinity. csic.es It is predicted to form hydrogen bonds with specific residues in the receptor. acs.orgscbt.com For instance, studies have highlighted the importance of two serine residues, Ser161 (transmembrane domain 4, TMH4) and Ser165 (TMH4), for binding. acs.org Mutation of these residues to alanine, the corresponding residue in the CB1 receptor, resulted in a receptor that SR 144528 failed to antagonize. acs.org
Furthermore, aromatic stacking interactions between the phenyl rings of SR 144528 and hydrophobic residues like W194 (W5.43) and W258 in the binding pocket are crucial for affinity. nih.gov Docking studies indicate that SR 144528 is a large ligand that spans the entire CB2R binding pocket, with its fenchyl ring positioned near TMH1/2/7, the amide group near TMH3/7, and the aromatic systems interacting with TMH3/5/6. csic.es This complex network of interactions underpins its high affinity and selectivity, distinguishing it from ligands that bind to the CB1R.
Computational Approaches in CB2R Ligand Design
Homology Modeling and Docking Studies
In the absence of a high-resolution crystal structure for CB2R for many years, homology modeling has been an indispensable tool for investigating ligand-receptor interactions. acs.orgacs.org Researchers have constructed three-dimensional models of the human CB2R, often using the crystal structure of bovine rhodopsin or other related G protein-coupled receptors (GPCRs) like the β2-adrenergic receptor as templates. acs.orgnih.govacs.orgnih.gov
SR 144528 has been instrumental in the validation and refinement of these models. acs.orgacs.org Docking studies using these homology models have successfully predicted the binding orientation of SR 144528 within the CB2R's binding crevice. nih.govacs.org These computational simulations have consistently identified key interactions, such as hydrogen bonding between the amide group of SR 144528 and residues like Ser165, and π-π stacking with aromatic residues such as W194. acs.orgnih.gov The congruence between docking predictions and experimental data from site-directed mutagenesis has lent significant validity to the developed models. acs.orgacs.org For example, models correctly predicted that mutations of Ser161 and Ser165 would disrupt SR 144528 binding. acs.org These validated CB2R-SR144528 complex models have subsequently been used as a foundation for virtual screening campaigns to identify new CB2R antagonists.
Molecular Dynamics Simulations
To further refine the static picture provided by docking, molecular dynamics (MD) simulations have been employed. acs.orgacs.org By simulating the movement of atoms over time, MD provides insights into the dynamic nature of the ligand-receptor complex. Researchers have performed extensive MD simulations, for instance, running 50-nanosecond simulations of SR 144528 docked within the CB2R model, embedded in a simulated lipid bilayer and water environment. researchgate.netacs.orgacs.org
These simulations help to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the receptor upon binding. acs.orgacs.org For SR 144528, MD simulations confirmed that its binding is stable and that the observed interactions are maintained throughout the simulation. acs.org The simulations also revealed conformational adjustments in the receptor that are consistent with the binding of an antagonist/inverse agonist. acs.orgacs.org Based on these dynamic models, researchers have been able to predict new residues, such as Phe183 and Phe281, that may play important roles in ligand binding, which were later validated by experimental assays. acs.orgacs.org
Ligand Binding Kinetics and Receptor Dynamics
Association and Dissociation Rates
The affinity of a ligand, described by the equilibrium dissociation constant (Kᵢ or Kₑ), is a function of its association rate (kₒₙ) and dissociation rate (kₒff). Recent kinetic binding assays have provided a deeper understanding of these parameters for SR 144528 at the CB2R. biorxiv.orguniversiteitleiden.nl
Using a time-resolved Förster resonance energy transfer (TR-FRET) competition assay, the kinetic profile of SR 144528 has been characterized. biorxiv.org It exhibits a fast association rate, quickly engaging with the receptor. biorxiv.org Conversely, its dissociation from the receptor is relatively slow compared to endogenous cannabinoids like 2-AG and AEA. biorxiv.org This combination of rapid binding and slower unbinding contributes to its high affinity. biorxiv.orgnih.gov
| Compound | Association Rate (kₒₙ) (M⁻¹ min⁻¹) | Dissociation Rate (kₒff) (min⁻¹) | Reference |
|---|---|---|---|
| SR 144528 | 2.5 x 10⁸ | Not directly reported, but contributes to residence time of 87s | biorxiv.org |
| SR 144528 | 2.4 x 10⁸ | 1.22 |
Note: The data from different studies may vary based on experimental conditions and techniques.
Receptor Residence Time Implications
Receptor residence time (τ), the average duration a ligand remains bound to its target (τ = 1/kₒff), is increasingly recognized as a critical determinant of a drug's pharmacological effect in vivo. universiteitleiden.nlacs.org A longer residence time can lead to a more sustained biological action. acs.org
For SR 144528, the reported residence time at the CB2R is approximately 87 seconds. biorxiv.org While this indicates a durable interaction compared to rapidly dissociating endogenous ligands, other synthetic ligands have been developed with even slower dissociation rates and, consequently, much longer residence times. biorxiv.orgacs.org For example, studies have compared SR 144528 with newer probes that exhibit dramatically slower kₒff rates, resulting in residence times extending to many minutes or even hours. acs.org
Future Directions in Cb2 Receptor Research Utilizing Advanced Tools
Development of Novel CB2R-Selective Probes
The exploration of the CB2 receptor's therapeutic potential has been hampered by a lack of highly selective and well-characterized chemical probes. universiteitleiden.nl To overcome this, significant research efforts have focused on creating novel tools like radioligands, fluorescent probes, and covalent ligands to better understand CB2 receptor distribution, pharmacology, and target engagement in both in vitro and in vivo models. mdpi.comuniversiteitleiden.nl The development of these probes is essential for validating the therapeutic relevance of the CB2 receptor in specific diseases. universiteitleiden.nl
Fluorescent probes, for instance, are powerful tools for studying ligand-protein interactions with high spatial and temporal resolution. mdpi.comresearchgate.net They enable the visualization of CB2 receptors in living cells, including primary cells that express the receptor at native levels, which is crucial for understanding receptor biology in a more physiologically relevant context. researchgate.net The creation of such advanced tools helps bridge the gap between preclinical data and clinical applications. mdpi.comresearchgate.net
SR 144528 was a landmark development in this area, introduced as the first potent and highly selective antagonist for the CB2 receptor. researchgate.netnih.gov Its high affinity and selectivity provided researchers with a reliable tool to differentiate the functions of CB2 receptors from those of CB1 receptors. wikipedia.org It acts as a selective inverse agonist, meaning it not only blocks the effects of agonists but also reduces the receptor's basal, or constitutive, activity. wikipedia.orgresearchgate.net This property is invaluable for dissecting the receptor's signaling mechanisms.
Integration of Deuterated Analogues in Advanced Pharmacological Methodologies
In modern pharmacology and drug discovery, stable isotope-labeled compounds, such as deuterated analogues, are indispensable tools. The compound SR 144528-d7 is a deuterated version of SR 144528, created by replacing seven hydrogen atoms with their heavier isotope, deuterium (B1214612). This modification does not typically alter the fundamental pharmacological properties of the molecule, such as its binding affinity or efficacy at the receptor. Instead, its primary utility lies in advanced analytical and metabolic studies.
The use of deuterated compounds is a key strategy in several areas:
Quantitative Analysis: Deuterated analogues like this compound serve as ideal internal standards for quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). mt.govmdpi.com Because the deuterated standard is chemically identical to the analyte (the non-deuterated compound), it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects during analysis. mdpi.com Its different mass, however, allows it to be distinguished by the mass spectrometer. This enables highly accurate and precise quantification of the parent compound, SR 144528, in complex biological matrices such as plasma or tissue homogenates. nih.gov
Metabolic Stability: Deuteration can increase a molecule's metabolic stability by strengthening the carbon-hydrogen bonds at sites of metabolic attack (the kinetic isotope effect). acs.org This strategy has been successfully employed to improve the properties of PET radiotracers targeting the CB2 receptor, reducing the formation of brain-penetrant radiometabolites and thereby improving the accuracy of in vivo imaging. researchgate.netnih.gov While the primary role of this compound is likely as an analytical standard, the principle of using deuteration to enhance metabolic properties is a significant advancement in the development of in vivo probes. acs.orgnih.gov
The integration of deuterated standards into pharmacokinetic and pharmacodynamic studies allows for a more rigorous and reliable characterization of novel CB2 receptor ligands.
Advancing Understanding of CB2R Signaling Pathways
The CB2 receptor exerts its effects by activating intracellular signaling cascades. As a G protein-coupled receptor, it primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. medchemexpress.compnas.org Tools like SR 144528 have been instrumental in confirming and exploring these pathways.
Research using SR 144528 has demonstrated its ability to:
Block Agonist-Induced Signaling: In cell lines expressing the human CB2 receptor, SR 144528 effectively antagonizes the inhibitory effects of CB2 agonists, such as CP 55,940, on forskolin-stimulated adenylyl cyclase activity. researchgate.netglpbio.com
Inhibit MAPK Activation: SR 144528 also selectively blocks the activation of the mitogen-activated protein kinase (MAPK) pathway induced by CB2 agonists. glpbio.com The MAPK/ERK signaling pathway is crucial for regulating cellular processes like proliferation and differentiation. nih.gov
Reveal Inverse Agonism and Constitutive Activity: One of the most significant contributions of SR 144528 to understanding CB2R biology was the demonstration of its inverse agonist properties. wikipedia.orgresearchgate.net It was shown to reduce the basal signaling activity of the CB2 receptor in the absence of any agonist, revealing that the receptor is constitutively active. researchgate.net This finding, coupled with the observation that the G-protein inhibitor pertussis toxin mimicked its effects, solidified the understanding of the receptor's basal coupling to Gi proteins. researchgate.net
These detailed pharmacological investigations, made possible by selective tools like SR 144528, are crucial for building a comprehensive picture of how the CB2 receptor functions at a molecular level, which is essential for the rational design of new therapeutics. benthamscience.com
| Parameter | Value | Receptor/System | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | 0.6 nM | CB2 Receptor | wikipedia.orgmedchemexpress.com |
| Binding Affinity (Ki) | 400 nM | CB1 Receptor | researchgate.netwikipedia.org |
| Selectivity (CB1/CB2) | >700-fold | - | researchgate.net |
| Functional Activity | Inverse Agonist / Antagonist | CB2 Receptor | wikipedia.org |
| Effect on Adenylyl Cyclase | Blocks agonist-induced inhibition | CHO-hCB2 cells | glpbio.com |
| Effect on MAPK | Blocks agonist-induced activation | CHO-hCB2 cells | researchgate.netglpbio.com |
Translational Research Prospects in Preclinical Drug Discovery and Target Validation
A critical step in drug discovery is target validation—confirming that modulating a specific biological target will have the desired therapeutic effect. SR 144528 is a key tool for this purpose in preclinical research. By using this selective antagonist, researchers can verify that the effects of a potential CB2-targeted drug are indeed mediated by the CB2 receptor. frontiersin.orgnih.gov
Preclinical studies utilizing SR 144528 have explored the therapeutic potential of the CB2 receptor in a variety of disease models:
Neuroinflammation and Neurodegeneration: The CB2 receptor is expressed on microglia, the primary immune cells of the brain, and its expression increases during inflammation. nih.govfrontiersin.org Activation of the CB2 receptor is generally considered to be neuroprotective. nih.gov The use of antagonists like SR 144528 helps to confirm the role of CB2 in mediating the anti-inflammatory effects of cannabinoid compounds in models of neurodegenerative diseases. nih.gov
Pain and Inflammation: The involvement of cannabinoid receptors in analgesia and anti-inflammatory processes has been investigated using SR 144528. patsnap.com In one study, the analgesic effects of a combination preparation were significantly reversed by SR 144528, indicating that the CB2 receptor was responsible for a large part of the pain-relieving mechanism. patsnap.com
Cerebral Malaria: In a murine model of cerebral malaria, the pharmacological blockade of the CB2 receptor with SR 144528 was investigated. trialanderror.orgresearchgate.net The study, which first confirmed the binding affinity of SR 144528 for the CB2 receptor, found that treatment led to a partial recovery and increased survival in some mice, suggesting that the CB2 receptor plays a role in the pathophysiology of the disease. trialanderror.orgresearchgate.net
Q & A
Q. What frameworks support the integration of this compound research with omics datasets (e.g., transcriptomics, proteomics)?
- Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to contextualize findings. Cross-reference with public repositories (e.g., ChEMBL, PubChem) to validate target associations .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent responses to this compound?
Q. How can researchers address publication bias in this compound literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
